(2E)-3-(4-ethoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide
Description
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Properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-22-16-10-7-14(8-11-16)9-12-18(20)19-15-5-4-6-17(13-15)21-2/h4-13H,3H2,1-2H3,(H,19,20)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSRUYMWXXYAHJ-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(4-ethoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide, with the molecular formula and a molecular weight of 297.354 g/mol, is a compound of significant interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction between 4-ethoxybenzaldehyde and 3-methoxyaniline under basic conditions. The process often includes the formation of a Schiff base followed by a condensation reaction with acetic anhydride. The reaction conditions generally involve refluxing in solvents like ethanol or methanol, which facilitates the formation of the desired product with high yield and purity.
Anti-inflammatory Effects
The compound's structural characteristics may also confer anti-inflammatory properties. Similar phenolic compounds have been shown to inhibit inflammatory pathways, suggesting that this compound could modulate inflammatory responses through interactions with key enzymes or receptors involved in inflammation .
Anticancer Activity
Preliminary investigations into related compounds indicate potential anticancer activity. For example, some derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models. The mechanism often involves the modulation of cell signaling pathways that regulate cell proliferation and survival .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors, leading to alterations in biological pathways associated with inflammation and cancer.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| (2E)-3-(4-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide | Methoxy groups | Antimicrobial, anti-inflammatory |
| (2E)-3-(4-ethoxyphenyl)-N-(2-hydroxyphenyl)prop-2-enamide | Hydroxy group | Antioxidant, anticancer |
| (2E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide | Chlorine substitution | Antimicrobial |
This table highlights how variations in substituents can influence biological activity, indicating that this compound may possess unique therapeutic potentials.
Case Studies
- Antimicrobial Activity : A study on related phenolic compounds demonstrated significant inhibition of bacterial growth in vitro, suggesting that this compound could exhibit similar effects.
- Anti-inflammatory Research : In a model assessing the anti-inflammatory effects of phenolic compounds, derivatives showed reduced levels of pro-inflammatory cytokines, indicating potential for this compound in inflammatory disease management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
